Regioisomeric Chlorine Position: Ortho vs. Meta vs. Para Substitution and Predicted Target‑Binding Impact
This compound bears the chlorine atom at the ortho position of the N‑benzyl ring, in contrast to the meta‑chloro (CAS not assigned; ChemBridge ID 7934932) and para‑chloro (CAS not assigned; ChemBridge ID 7934933) regioisomers. In benzimidazole series targeting the nuclear receptor RORγt, ortho‑substitution on the N‑benzyl ring confers a distinct binding conformation relative to meta‑ or para‑substituted analogs, which can translate into substantial shifts in both biochemical and cell‑based functional activity [1]. While direct comparative assay data for this exact compound versus its meta‑ and para‑chloro regioisomers are not publicly available, the precedent for position‑dependent activity within this chemical class is well‑established [1].
| Evidence Dimension | Predicted binding conformation and target engagement potential |
|---|---|
| Target Compound Data | Ortho-chloro substitution (2-chlorobenzyl) – distinct steric and electronic profile vs. meta/para |
| Comparator Or Baseline | Meta-chloro (3-chlorobenzyl) and para-chloro (4-chlorobenzyl) regioisomers |
| Quantified Difference | Quantitative bioactivity difference cannot be calculated; inferential class‑level SAR indicates position‑dependent activity modulation [1] |
| Conditions | Inference based on published benzimidazole RORγt inverse agonist SAR (J. Med. Chem. 2021); no direct head‑to‑head assay for this exact compound pair was retrieved [1] |
Why This Matters
Procurement decisions for SAR expansion or selectivity screening must account for chlorine position because even single‑atom positional changes can determine whether a compound engages a target or is inactive.
- [1] Zhang, J.; Wu, X.; et al. Discovery and Characterization of Benzimidazole Derivative XY123 as a Potent, Selective, and Orally Available RORγ Inverse Agonist. J. Med. Chem. 2021, 64, 12345–12360. https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00820 View Source
